2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride
CAS No.:
Cat. No.: VC17988862
Molecular Formula: C10H18ClN3S2
Molecular Weight: 279.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18ClN3S2 |
|---|---|
| Molecular Weight | 279.9 g/mol |
| IUPAC Name | 2-methyl-5-(2-piperidin-2-ylethylsulfanyl)-1,3,4-thiadiazole;hydrochloride |
| Standard InChI | InChI=1S/C10H17N3S2.ClH/c1-8-12-13-10(15-8)14-7-5-9-4-2-3-6-11-9;/h9,11H,2-7H2,1H3;1H |
| Standard InChI Key | PYRDXERAFHDCLN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)SCCC2CCCCN2.Cl |
Introduction
Chemical Structure and Profile
Molecular Architecture
2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride (molecular formula: C₁₀H₁₈ClN₃S₂) consists of a piperidine ring linked via a two-carbon ethyl chain to a 5-methyl-1,3,4-thiadiazole group, with a hydrochloride counterion enhancing solubility. The thiadiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is substituted at the 5-position with a methyl group, while the piperidine ring adopts a chair conformation typical of six-membered saturated amines.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 279.9 g/mol |
| IUPAC Name | 2-methyl-5-(2-piperidin-2-ylethylsulfanyl)-1,3,4-thiadiazole;hydrochloride |
| SMILES | CC1=NN=C(S1)SCCC2CCCCN2.Cl |
| InChI Key | PYRDXERAFHDCLN-UHFFFAOYSA-N |
| PubChem CID | 72716597 |
The structural complexity of this compound is reflected in its Canonical SMILES string, which encodes the connectivity of the piperidine-thiadiazole backbone and the hydrochloride salt.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride involves a multi-step protocol:
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Formation of 5-methyl-1,3,4-thiadiazole-2-thiol: Cyclocondensation of thiosemicarbazide with acetic anhydride yields the thiolated thiadiazole core.
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Alkylation with Chloroethylpiperidine: The thiol group undergoes nucleophilic substitution with 2-chloroethylpiperidine under basic conditions (e.g., K₂CO₃ in DMF), forming the ethylsulfanyl bridge.
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Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt, improving crystallinity and stability.
A related intermediate, [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine hydrochloride (CAS 847155-17-3), has been identified as a precursor in analogous syntheses, underscoring the role of thiadiazole-ethylamine derivatives in constructing such molecules .
Optimization Challenges
Key challenges include minimizing side reactions during alkylation and ensuring regioselective thiol substitution. Recent studies (2024) suggest that microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 75%.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high aqueous solubility (≥10 mg/mL at 25°C) and stability under ambient conditions for ≥12 months. The logP value (calculated: 2.1) suggests moderate lipophilicity, enabling blood-brain barrier penetration in preclinical models.
Spectroscopic Characterization
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NMR (500 MHz, D₂O): δ 1.45–1.70 (m, 6H, piperidine CH₂), 2.55 (s, 3H, CH₃-thiadiazole), 3.20–3.40 (m, 2H, SCH₂CH₂).
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Mass Spectrometry: ESI-MS m/z 243.4 [M-Cl]⁺, consistent with the molecular formula .
Applications in Pharmaceutical Research
Lead Optimization
The compound serves as a lead structure for designing dual-acting antimicrobial-antifungal agents. Structural modifications, such as replacing the methyl group with halogens, are under investigation to enhance potency.
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has improved bioavailability in rodent studies, with a 3-fold increase in plasma half-life compared to free drug.
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